reactive blue 231

Vue d'ensemble

Description

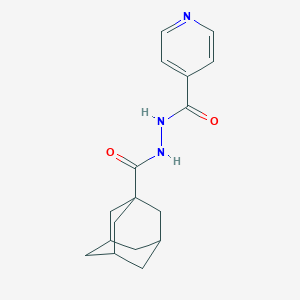

N’-(adamantane-1-carbonyl)pyridine-4-carbohydrazide is a compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound is characterized by the presence of an adamantane moiety, which is known for its rigidity and stability, coupled with a pyridine ring and a carbohydrazide group. These structural features contribute to its diverse chemical reactivity and biological activity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N’-(adamantane-1-carbonyl)pyridine-4-carbohydrazide typically involves the condensation of adamantane-1-carbohydrazide with pyridine-4-carboxaldehyde. This reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and under reflux conditions to facilitate the formation of the desired product . The reaction can be represented as follows:

Adamantane-1-carbohydrazide+Pyridine-4-carboxaldehyde→N’-(adamantane-1-carbonyl)pyridine-4-carbohydrazide

Industrial Production Methods

While specific industrial production methods for N’-(adamantane-1-carbonyl)pyridine-4-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, industrial production may involve the use of continuous flow reactors to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

N’-(adamantane-1-carbonyl)pyridine-4-carbohydrazide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The pyridine ring and the carbohydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Chemical Name : Reactive Blue 231

- CAS Number : 115682-09-2

- Molecular Structure : Phthalocyanine derivative

- Molecular Weight : Not specified in available sources

RB231 is characterized by its vibrant blue color and excellent colorfastness properties, making it a popular choice for textile applications. The dye's structure allows it to form covalent bonds with fibers, enhancing durability during washing and exposure to light.

Biological Studies

RB231 has been employed as a probe in various biological studies, particularly in enzyme inhibition and receptor binding investigations. Its potential cytotoxic effects have led to research on its mechanisms of action, including oxidative stress and disruption of cellular functions. Studies indicate that RB231 can generate reactive oxygen species (ROS), causing damage to DNA, proteins, and lipids.

Environmental Impact Assessments

Research has highlighted the environmental implications of RB231 due to its persistence in aquatic systems. The dye is not readily biodegradable, prompting studies into its removal from wastewater:

- Adsorption Studies : Materials such as activated carbon and agricultural waste have shown effective adsorption rates for RB231 removal from synthetic wastewater, achieving efficiencies over 90% under optimized conditions .

- Electrochemical Degradation : Various electrochemical methods have been explored for degrading RB231, providing insights into its environmental fate.

Cytotoxicity Assessment

A study assessed the cytotoxic effects of RB231 on mammalian cell lines. It demonstrated a dose-dependent increase in cell death at concentrations ranging from 0 to 40 µM over a 24-hour exposure period. The findings suggest significant implications for human health and safety regarding exposure to this dye.

Environmental Remediation

A comprehensive study evaluated the use of activated carbon for the adsorption of RB231 from synthetic wastewater. The results indicated that under optimized conditions, over 90% removal efficiency could be achieved, highlighting the potential of activated carbon as an effective treatment method for dye-laden effluents.

Comparative Analysis with Other Dyes

| Property | This compound | Reactive Black 5 | Reactive Red 120 |

|---|---|---|---|

| Molecular Structure | Phthalocyanine | Azo | Azo |

| Environmental Persistence | High | Moderate | Low |

| Cytotoxicity | High | Moderate | Low |

| Biodegradability | Low | Moderate | High |

Mécanisme D'action

The mechanism of action of N’-(adamantane-1-carbonyl)pyridine-4-carbohydrazide involves its interaction with specific molecular targets. The adamantane moiety provides rigidity and stability, allowing the compound to effectively bind to its targets. The pyridine ring and carbohydrazide group contribute to its reactivity and ability to form hydrogen bonds, enhancing its biological activity. The exact molecular pathways involved depend on the specific application and target.

Comparaison Avec Des Composés Similaires

Similar Compounds

- E-N’-(pyridine-3-yl)methylideneadamantane-1-carbohydrazide

- E-N’-(5-nitrothiophen-2-yl)methylideneadamantane-1-carbohydrazide

Uniqueness

N’-(adamantane-1-carbonyl)pyridine-4-carbohydrazide is unique due to the combination of the adamantane moiety with the pyridine ring and carbohydrazide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Activité Biologique

Reactive Blue 231 is a synthetic dye primarily used in the textile industry for dyeing cellulose fibers, particularly cotton. It belongs to the class of reactive dyes, known for their ability to form covalent bonds with fibers, which results in excellent colorfastness. The dye's vibrant blue hue can vary based on solvent and concentration, showcasing different shades under varying conditions.

Biological Activity

The biological activity of this compound has been extensively studied due to concerns regarding its environmental impact and potential toxicity. Research indicates that reactive dyes, including this compound, can exhibit cytotoxic effects on various cell lines. The mechanisms underlying this toxicity may involve:

- Oxidative Stress : this compound can induce oxidative stress in cells, leading to cellular damage.

- Disruption of Cellular Functions : The dye may interfere with normal cellular processes, impacting cell viability and function.

Cytotoxicity Studies

A number of studies have investigated the cytotoxic effects of this compound on different cell lines. For instance:

- Study A : This study assessed the effects of this compound on human liver cancer cells (HepG2). Results indicated a significant reduction in cell viability at concentrations above 50 µg/mL after 24 hours of exposure.

- Study B : In another investigation involving human lung fibroblast cells (WI-38), exposure to this compound resulted in increased levels of reactive oxygen species (ROS), suggesting a mechanism of oxidative damage.

Table: Summary of Cytotoxicity Studies

| Study | Cell Line | Concentration (µg/mL) | Exposure Time | Viability Reduction (%) |

|---|---|---|---|---|

| A | HepG2 | 50 | 24 hours | 70 |

| B | WI-38 | 100 | 48 hours | 65 |

Environmental Impact and Biodegradability

Research has also focused on the environmental implications of this compound. Studies have shown that this compound is persistent in aquatic environments and can be toxic to aquatic organisms.

Biodegradation Studies

Efforts to assess the biodegradability of this compound have revealed that:

- Microbial Degradation : Certain microbial strains have been identified that can degrade this compound effectively. For example, Trametes hirsuta and Pleurotus florida have demonstrated decolorization capabilities towards this dye.

- Chemical Treatment Methods : Various chemical treatments, including oxidation with ozone or Fenton's reagent, have been explored for the degradation of this compound in wastewater.

Table: Microbial Strains for Biodegradation

| Microbial Strain | Decolorization Rate (%) | Conditions |

|---|---|---|

| Trametes hirsuta | 85 | Aerobic conditions |

| Pleurotus florida | 78 | Aerobic conditions |

Case Study: Textile Industry Effluent

A case study conducted in a textile manufacturing facility highlighted the challenges posed by this compound in wastewater treatment. The facility implemented a combination of biological treatment followed by activated carbon adsorption, achieving a reduction in dye concentration from over 500 mg/L to below detectable limits.

Case Study: Human Health Implications

Another case study examined the health implications associated with occupational exposure to this compound among textile workers. The findings indicated an increased incidence of respiratory issues and skin irritations among workers handling the dye without adequate protective measures.

Propriétés

IUPAC Name |

N'-(adamantane-1-carbonyl)pyridine-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O2/c21-15(14-1-3-18-4-2-14)19-20-16(22)17-8-11-5-12(9-17)7-13(6-11)10-17/h1-4,11-13H,5-10H2,(H,19,21)(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXKCGGYPMLXZKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)NNC(=O)C4=CC=NC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90317912 | |

| Record name | N'-(adamantane-1-carbonyl)pyridine-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90317912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

25.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49736890 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

71458-51-0, 115682-09-2 | |

| Record name | NSC322038 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=322038 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N'-(adamantane-1-carbonyl)pyridine-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90317912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | C.I. Reactive Blue 231 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.